Cas no 99867-10-4 (2-Bromomethyl-3-chloro-naphthalene)

2-Bromomethyl-3-chloro-naphthalene is a halogenated naphthalene derivative with a bromomethyl group at the 2-position and a chlorine substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized naphthalene frameworks. Its reactive bromomethyl group facilitates further alkylation or substitution reactions, while the chloro substituent enhances its utility in cross-coupling and metal-catalyzed transformations. The compound's stability and well-defined reactivity make it suitable for applications in pharmaceuticals, agrochemicals, and materials science. Its crystalline form allows for easy handling and precise stoichiometric use in synthetic protocols.
2-Bromomethyl-3-chloro-naphthalene structure
99867-10-4 structure
Product name:2-Bromomethyl-3-chloro-naphthalene
CAS No:99867-10-4
MF:C11H8BrCl
MW:255.538221359253
CID:4936352

2-Bromomethyl-3-chloro-naphthalene Chemical and Physical Properties

Names and Identifiers

    • 2-bromomethyl-3-chloro-naphthalene
    • 2-(Bromomethyl)-3-chloronaphthalene
    • 2-Bromomethyl-3-chloro-naphthalene
    • Inchi: 1S/C11H8BrCl/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2
    • InChI Key: WIKZQGQLRKETMT-UHFFFAOYSA-N
    • SMILES: BrCC1C(=CC2C=CC=CC=2C=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • XLogP3: 4.4
  • Topological Polar Surface Area: 0

2-Bromomethyl-3-chloro-naphthalene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219000379-1g
2-(Bromomethyl)-3-chloronaphthalene
99867-10-4 98%
1g
$1735.55 2023-08-31
Enamine
EN300-3098603-10.0g
2-(bromomethyl)-3-chloronaphthalene
99867-10-4 95%
10g
$3746.0 2023-06-03
Enamine
EN300-3098603-0.05g
2-(bromomethyl)-3-chloronaphthalene
99867-10-4 95%
0.05g
$202.0 2023-06-03
Enamine
EN300-3098603-5.0g
2-(bromomethyl)-3-chloronaphthalene
99867-10-4 95%
5g
$2525.0 2023-06-03
Aaron
AR027TWY-500mg
2-(bromomethyl)-3-chloronaphthalene
99867-10-4 95%
500mg
$959.00 2025-02-15
1PlusChem
1P027TOM-500mg
2-(bromomethyl)-3-chloronaphthalene
99867-10-4 95%
500mg
$902.00 2024-04-19
Enamine
EN300-3098603-0.5g
2-(bromomethyl)-3-chloronaphthalene
99867-10-4 95%
0.5g
$679.0 2023-06-03
Enamine
EN300-3098603-2.5g
2-(bromomethyl)-3-chloronaphthalene
99867-10-4 95%
2.5g
$1707.0 2023-06-03
1PlusChem
1P027TOM-50mg
2-(bromomethyl)-3-chloronaphthalene
99867-10-4 95%
50mg
$303.00 2024-04-19
1PlusChem
1P027TOM-10g
2-(bromomethyl)-3-chloronaphthalene
99867-10-4 95%
10g
$4692.00 2024-04-19

Additional information on 2-Bromomethyl-3-chloro-naphthalene

2-Bromomethyl-3-chloro-naphthalene (CAS No. 99867-10-4): A Comprehensive Overview

The compound 2-Bromomethyl-3-chloro-naphthalene, identified by the CAS registry number CAS No. 99867-10-4, is a heterocyclic aromatic compound with significant applications in organic synthesis and materials science. This compound is characterized by its naphthalene backbone, which is a fused bicyclic aromatic system, with substituents at the 2 and 3 positions. The bromomethyl group (-CH₂Br) at position 2 and the chlorine atom (Cl) at position 3 introduce unique electronic and steric properties, making this compound a valuable building block in various chemical reactions.

Recent studies have highlighted the importance of 2-Bromomethyl-3-chloro-naphthalene in the development of advanced materials, particularly in the field of organic electronics. Researchers have explored its potential as a precursor for synthesizing naphthacenes and other polycyclic aromatic hydrocarbons (PAHs), which are critical components in organic semiconductors and light-emitting diodes (OLEDs). The bromomethyl group facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups that can tailor the electronic properties of the resulting materials.

In terms of synthesis, CAS No. 99867-10-4 can be prepared via various routes, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. A recent study published in the Journal of Organic Chemistry demonstrated an efficient method for synthesizing this compound using a palladium-catalyzed coupling reaction. This approach not only enhances the yield but also improves the purity of the product, making it more suitable for high-performance applications.

The structural versatility of 2-Bromomethyl-3-chloro-naphthalene has also made it a valuable substrate in medicinal chemistry. Its ability to undergo multiple substitution reactions allows for the creation of bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. A research team from the University of California reported that certain derivatives exhibit selective cytotoxicity against cancer cells, suggesting their potential as leads for drug development.

In addition to its synthetic applications, CAS No. 99867-10-4 has been studied for its environmental fate and toxicity. A recent environmental toxicology study assessed its degradation pathways under various conditions and found that it undergoes rapid photodegradation in aqueous environments. This information is crucial for understanding its potential impact on ecosystems and guiding its safe handling in industrial settings.

The demand for 2-Bromomethyl-3-chloro-naphthalene continues to grow as researchers uncover new applications across diverse fields. Its role as a key intermediate in organic synthesis, combined with its unique chemical properties, positions it as an essential compound in modern chemistry. As advancements in synthetic methods and materials science continue to evolve, the significance of this compound is expected to expand further.

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